molecular formula C32H36N4O5 B12363212 (S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl) carbamate

(S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl) carbamate

Cat. No.: B12363212
M. Wt: 556.7 g/mol
InChI Key: LCWXTWXQACZEKA-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl) carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a naphthoyl group, a piperazine ring, and an acrylamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl) carbamate typically involves multiple steps, including the formation of intermediate compounds

    Formation of Naphthoyl-Piperazine Intermediate: This step involves the reaction of 2-naphthoyl chloride with piperazine under basic conditions to form the naphthoyl-piperazine intermediate.

    Introduction of Acrylamide Group: The intermediate is then reacted with acryloyl chloride in the presence of a base to introduce the acrylamide group.

    Coupling with Benzyl Carbamate: Finally, the acrylamide intermediate is coupled with benzyl carbamate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl) carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acrylamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or acrylamide derivatives.

Scientific Research Applications

(S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl) carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl) carbamate involves its interaction with specific molecular targets. The naphthoyl group may interact with hydrophobic pockets in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues such as cysteine. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-amino-1-oxohexan-2-yl) carbamate
  • (S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-hydroxy-1-oxohexan-2-yl) carbamate

Uniqueness

(S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl) carbamate is unique due to the presence of the acrylamide group, which allows for additional reactivity and potential applications in covalent drug design. The combination of the naphthoyl and piperazine moieties also provides a distinct structural framework that can interact with a variety of biological targets.

Properties

Molecular Formula

C32H36N4O5

Molecular Weight

556.7 g/mol

IUPAC Name

benzyl N-[(2S)-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate

InChI

InChI=1S/C32H36N4O5/c1-2-29(37)33-17-9-8-14-28(34-32(40)41-23-24-10-4-3-5-11-24)31(39)36-20-18-35(19-21-36)30(38)27-16-15-25-12-6-7-13-26(25)22-27/h2-7,10-13,15-16,22,28H,1,8-9,14,17-21,23H2,(H,33,37)(H,34,40)/t28-/m0/s1

InChI Key

LCWXTWXQACZEKA-NDEPHWFRSA-N

Isomeric SMILES

C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.